![molecular formula C7H6Cl2Mg B1295238 Magnesium, chloro[(2-chlorophenyl)methyl]- CAS No. 29874-00-8](/img/structure/B1295238.png)

Magnesium, chloro[(2-chlorophenyl)methyl]-

Vue d'ensemble

Description

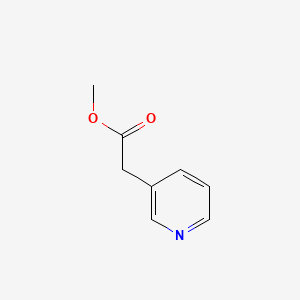

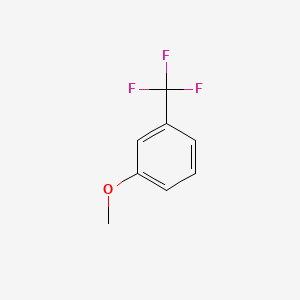

“Magnesium, chloro[(2-chlorophenyl)methyl]-”, also known as “Chloro(2-chlorobenzyl)magnesium”, is an important organometallic compound. It has a molecular formula of C7H6Cl2Mg and an average mass of 185.333 Da .

Synthesis Analysis

The synthesis of this compound has been reported in the context of ketamine synthesis . The process involves five steps, starting with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent. This is followed by dehydration in the presence of an acidic ionic liquid to obtain 1-(2-chlorophenyl)-cyclohexene. The synthesized alkene is then oxidized by potassium permanganate to give the corresponding hydroxy ketone intermediate. The imination of this intermediate by methyl amine and finally the rearrangement of the obtained imine at elevated temperature results in the synthesis of ketamine .

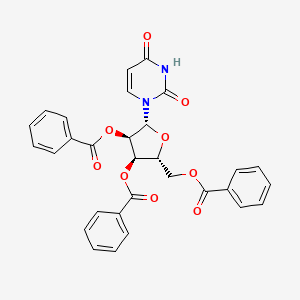

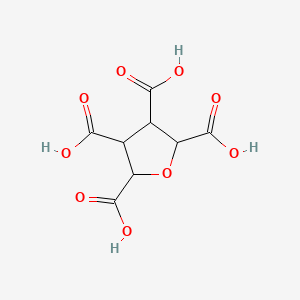

Molecular Structure Analysis

The molecular structure of “Magnesium, chloro[(2-chlorophenyl)methyl]-” consists of a magnesium atom bonded to a chlorine atom and a 2-chlorobenzyl group . The exact structure can be found in the referenced ChemSpider entry .

Physical And Chemical Properties Analysis

“Magnesium, chloro[(2-chlorophenyl)methyl]-” has a density of 0.96 and reacts with water . It is sensitive to air and moisture .

Applications De Recherche Scientifique

Pharmaceutical Intermediate

2-Chlorobenzylmagnesium chloride is used as a pharmaceutical intermediate . It plays a crucial role in the synthesis of various pharmaceutical drugs. The compound’s reactivity and ability to form complex structures make it a valuable tool in drug development.

Organometallic Compound

As an organometallic compound, 2-chlorobenzylmagnesium chloride is part of a class of compounds that have a wide range of applications in scientific research . These compounds are often used as reagents, catalysts, and precursor materials.

Thin Film Deposition

Organometallic compounds like 2-chlorobenzylmagnesium chloride are used in thin film deposition . This process is critical in the production of semiconductors, which are essential components of electronic devices.

Industrial Chemistry

In industrial chemistry, 2-chlorobenzylmagnesium chloride can be used in various chemical reactions due to its reactivity . It can act as a catalyst, speeding up chemical reactions without being consumed in the process.

LED Manufacturing

The compound is also used in the manufacturing of Light Emitting Diodes (LEDs) . The organometallic properties of 2-chlorobenzylmagnesium chloride make it suitable for use in the intricate process of producing LEDs.

Research Use

2-Chlorobenzylmagnesium chloride is marked as Research Use Only (RUO) . This means it’s primarily used in laboratories for experimental purposes, contributing to the advancement of scientific knowledge.

Safety and Hazards

Mécanisme D'action

Target of Action

2-Chlorobenzylmagnesium chloride, also known as Magnesium, chloro[(2-chlorophenyl)methyl]-, is a type of organometallic compound As an organometallic compound, it is often used as a reagent or catalyst in various chemical reactions .

Mode of Action

Organometallic compounds like this are generally known to participate in chemical reactions as reagents or catalysts . They can facilitate a variety of chemical transformations, including coupling reactions, addition reactions, and substitution reactions, among others.

Biochemical Pathways

Organometallic compounds are known to play crucial roles in various chemical reactions, potentially affecting multiple biochemical pathways depending on the specific context of their use .

Pharmacokinetics

It’s important to note that this compound reacts with water , which could influence its bioavailability and pharmacokinetic profile.

Result of Action

As a reagent or catalyst in chemical reactions, its primary function is likely to facilitate the transformation of other compounds .

Action Environment

2-Chlorobenzylmagnesium chloride is sensitive to air and moisture . Therefore, the environment in which it is stored and used can significantly influence its action, efficacy, and stability. It is typically stored at 4°C to maintain its stability .

Propriétés

IUPAC Name |

magnesium;1-chloro-2-methanidylbenzene;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl.ClH.Mg/c1-6-4-2-3-5-7(6)8;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHSLYQFWLCWIBU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC=CC=C1Cl.[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2Mg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8067523 | |

| Record name | Magnesium, chloro[(2-chlorophenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29874-00-8 | |

| Record name | Magnesium, chloro((2-chlorophenyl)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029874008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, chloro[(2-chlorophenyl)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium, chloro[(2-chlorophenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.